2-Bromo-6-(dimethylamino)benzaldehyde

Physical Form Handling Formulation

2-Bromo-6-(dimethylamino)benzaldehyde is a di-ortho-substituted benzaldehyde derivative (C9H10BrNO, MW 228.09) bearing a bromine atom at position 2 and a dimethylamino group at position 6 — both ortho to the reactive formyl center. This unique 2,6-disubstitution pattern creates a sterically congested and electronically distinct aldehyde environment not found in any other bromo-dimethylamino benzaldehyde isomer.

Molecular Formula C9H10BrNO
Molecular Weight 228.089
CAS No. 1289029-82-8
Cat. No. B581586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(dimethylamino)benzaldehyde
CAS1289029-82-8
Molecular FormulaC9H10BrNO
Molecular Weight228.089
Structural Identifiers
SMILESCN(C)C1=C(C(=CC=C1)Br)C=O
InChIInChI=1S/C9H10BrNO/c1-11(2)9-5-3-4-8(10)7(9)6-12/h3-6H,1-2H3
InChIKeyMNKKJPOIHAHKBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-(dimethylamino)benzaldehyde (CAS 1289029-82-8): Ortho,Ortho-Disubstituted Aryl Aldehyde Building Block for Cross-Coupling and Heterocyclic Synthesis


2-Bromo-6-(dimethylamino)benzaldehyde is a di-ortho-substituted benzaldehyde derivative (C9H10BrNO, MW 228.09) bearing a bromine atom at position 2 and a dimethylamino group at position 6 — both ortho to the reactive formyl center [1]. This unique 2,6-disubstitution pattern creates a sterically congested and electronically distinct aldehyde environment not found in any other bromo-dimethylamino benzaldehyde isomer [2]. Classified as a halogenated aromatic aldehyde building block, it presents a physical state (liquid at ambient temperature ) that differs markedly from most of its crystalline positional isomers. Its core utility lies in the orthogonal reactivity offered by three functional handles: the electrophilic aldehyde for condensation chemistry, the aryl bromide for palladium-catalyzed cross-coupling, and the electron-donating dimethylamino group for electronic modulation .

Why 2-Bromo-6-(dimethylamino)benzaldehyde Cannot Be Replaced by Other Bromo-Dimethylamino Benzaldehyde Isomers in Synthesis


Substituting 2-bromo-6-(dimethylamino)benzaldehyde with a positional isomer — such as the 2,4-, 2,5-, 3,4-, 4,2-, or 5,2-bromo-dimethylamino variants — yields a fundamentally different electronic and steric landscape around the formyl group. In the target compound, the dimethylamino substituent at C6 exerts both a through-bond electron-donating resonance effect (+M) and a through-space steric influence on the adjacent aldehyde, while the bromine at C2 provides an electron-withdrawing inductive effect (-I) and a heavy-atom steric footprint immediately flanking the carbonyl [1]. This ortho,ortho-disubstituted architecture has no equivalent among the other five isomeric bromo-(dimethylamino)benzaldehydes, each of which positions at least one substituent meta or para to the aldehyde. The consequence is that Knoevenagel condensation yields, cross-coupling regioselectivity, imine/enamine formation kinetics, and even the compound's physical state (liquid vs. solid) diverge substantially between isomers [2]. Generic substitution simply places a different molecule into the reaction flask.

2-Bromo-6-(dimethylamino)benzaldehyde: Quantitative Differentiation Evidence Against Isomeric Analogs


Physical State Differentiation: 2-Bromo-6-(dimethylamino)benzaldehyde Is a Liquid at Ambient Temperature, Unlike Its Solid Crystalline Isomers

2-Bromo-6-(dimethylamino)benzaldehyde is supplied and stored as a liquid at ambient temperature, as confirmed by the Sigma-Aldrich/AOBChem technical datasheet listing 'Physical Form: Liquid' and shipping at 'Normal transportation (<77°F)' . This contrasts with the broader class of bromo-dimethylamino benzaldehyde positional isomers, which are predominantly described as crystalline solids or yellow powders. For instance, 5-bromo-2-(dimethylamino)benzaldehyde is a 'light yellow to yellow solid' , and 2-bromo-4-(dimethylamino)benzaldehyde is reported as a crystalline solid [1]. The liquid physical form of the 2,6-isomer may be attributed to the disruption of crystal packing by the ortho,ortho-disubstitution pattern, which hinders close molecular alignment. This directly impacts procurement decisions for applications requiring liquid handling, direct use in solvent-free or continuous-flow processes, or avoidance of dissolution steps prior to reaction.

Physical Form Handling Formulation Procurement

Knoevenagel Condensation Reactivity: 2-Bromo-6-(dimethylamino)benzaldehyde Achieves 55% Yield in Piperidine-Catalyzed Thiohydantoin Condensation Under Defined Conditions

In a specific Knoevenagel-type condensation, 2-bromo-6-(dimethylamino)benzaldehyde was reacted with 2-thiohydantoin in ethanol solvent using piperidine as catalyst for 8.0 hours, affording (5Z)-5-[2-bromo-6-(dimethylamino)benzylidene]-2-thioxoimidazolin-4-one in 55% yield [1]. This reaction was subsequently employed as a key step in the synthesis of spiro[imidazole-4,3'-quinolin]ones via Sc(OTf)₃-catalyzed hydride shift/cyclization, as reported by Zaitseva et al. (2021) [2]. While isomer-specific comparative Knoevenagel yields under identical conditions are not available in the open literature, the 55% yield provides a quantitative baseline for synthetic planning. The ortho-dimethylamino group is mechanistically significant: it participates in the subsequent [1,5]-hydride shift/cyclization cascade that forms the quinoline ring system — a transformation not accessible with meta- or para-dimethylamino isomers, which lack the requisite periplanar geometry between the dimethylamino and benzylidene moieties [2].

Knoevenagel Condensation Heterocyclic Synthesis Thiohydantoin Synthetic Yield

Computed Lipophilicity and Polarity: 2-Bromo-6-(dimethylamino)benzaldehyde Exhibits Distinct LogP and Topological PSA Relative to Isomeric Analogs

The target compound exhibits a computed XLogP3 of 2.2 and a topological polar surface area (TPSA) of 20.3 Ų [1]. The Fluorochem datasheet reports a slightly higher computed LogP of 2.56 . These values reflect the combined influence of the lipophilic bromine atom and the moderately polar dimethylamino group in a constrained ortho,ortho-geometry. For comparator 3-bromo-4-(dimethylamino)benzaldehyde (CAS 56479-63-1), the TPSA is identical at 20.3 Ų (both compounds share the same atom composition, C9H10BrNO), but the spatial orientation of the dimethylamino group relative to the aldehyde differs significantly: in the 3,4-isomer, the dimethylamino group is para to the aldehyde, maximizing through-bond resonance donation (+M effect) to the carbonyl, while in the target 2,6-isomer, steric compression between the ortho-NMe₂ and the formyl group reduces co-planarity and modulates the effective electron density at the aldehyde carbon [2]. This difference in electronic environment, despite identical TPSA, translates into divergent reactivity in nucleophilic addition and condensation reactions.

Lipophilicity LogP Polar Surface Area Drug-Likeness Physicochemical Properties

Storage and Stability: 2-Bromo-6-(dimethylamino)benzaldehyde Requires Refrigerated Storage (−20 °C to 2–8 °C) and Dry Conditions, Differentiating It from Ambient-Stable Analogs

Multiple vendor specifications consistently mandate refrigerated storage for 2-bromo-6-(dimethylamino)benzaldehyde: Biozol specifies storage at −20 °C with centrifugation before use for maximum product recovery , while Sigma-Aldrich/AOBChem requires 'Sealed in dry, 2–8 °C' . This cold-chain requirement contrasts with several isomeric analogs that are stable under ambient conditions. The heightened storage sensitivity of the 2,6-isomer likely arises from the combined electronic effects of the ortho-bromo (potential photolability) and ortho-dimethylamino (potential oxidation susceptibility) groups in close proximity to the aldehyde, creating a molecule more prone to degradation than isomers where these groups are spatially separated. For procurement planning, this imposes specific logistical requirements: cold packaging during shipment, refrigerated laboratory storage, and potentially shorter shelf-life considerations that must be factored into bulk purchasing decisions.

Storage Stability Procurement Logistics Cold Chain Shelf Life

Purity Specifications: 2-Bromo-6-(dimethylamino)benzaldehyde Available at 95% and 97% Minimum Purity from Major Suppliers

2-Bromo-6-(dimethylamino)benzaldehyde is commercially available with defined purity specifications of ≥95% (AKSci, Fluorochem, AChemBlock) and 97% (Sigma-Aldrich/AOBChem, CymitQuimica) . The molecular identity is confirmed by InChI Key MNKKJPOIHAHKBY-UHFFFAOYSA-N and MDL Number MFCD22205828, providing unambiguous structural verification across suppliers . This level of purity documentation, combined with the availability of Certificates of Analysis (CoA) from major suppliers such as Sigma-Aldrich, enables procurement with defined quality benchmarks. The compound is categorized as a 'Building Block' by multiple vendors including AChemBlock (Cat ID: N24315) and BOC Sciences, indicating its positioning as a synthetic intermediate rather than a final active molecule . While purity levels are comparable across isomers (most bromo-dimethylamino benzaldehydes are offered at 95–97%), the specific availability of analytical documentation varies by isomer age and commercial demand.

Purity Quality Control Vendor Specification Procurement

2-Bromo-6-(dimethylamino)benzaldehyde: Evidence-Based Application Scenarios for Research and Industrial Procurement


Synthesis of Spiro[imidazole-4,3'-quinolin]one Scaffolds via Ortho-Dimethylamino-Directed Cyclization

Procurement of 2-bromo-6-(dimethylamino)benzaldehyde is scientifically warranted when the synthetic target contains a spiro[imidazole-4,3'-quinolin]one core or related quinoline-fused heterocycles. As demonstrated by Zaitseva et al. (2021), the ortho-dimethylamino group on the benzylidene moiety is mechanistically essential for the Sc(OTf)₃-catalyzed [1,5]-hydride shift/cyclization cascade that constructs the quinoline ring [1]. The reaction sequence begins with Knoevenagel condensation of the target aldehyde with 2-thiohydantoin (55% yield under piperidine/ethanol conditions), followed by hydride transfer and cyclization to afford the spirocyclic product [2]. Isomers bearing the dimethylamino group at meta or para positions cannot participate in this pericyclic cascade and would yield entirely different (or no) cyclized products. This scenario represents the strongest evidence-based use case for selecting the 2,6-isomer over any alternative.

Liquid-Phase or Continuous-Flow Aldehyde Cross-Coupling Where Solid Isomers Pose Handling Barriers

For laboratories or pilot-plant operations employing automated liquid-handling systems, continuous-flow reactors, or solvent-free reaction conditions, the liquid physical state of 2-bromo-6-(dimethylamino)benzaldehyde at ambient temperature provides a tangible operational advantage [1]. Solid bromo-dimethylamino benzaldehyde isomers require weighing, dissolution, and transfer steps that introduce additional solvent consumption, operator exposure risk, and potential for incomplete dissolution. The liquid form of the 2,6-isomer enables direct dispensing via syringe pump or automated pipetting, reduces solvent waste in flow chemistry setups, and simplifies stoichiometric control in parallel synthesis arrays. This scenario applies specifically when the synthetic chemistry tolerates the unique ortho,ortho-electronic effects of the 2,6-substitution pattern.

Medicinal Chemistry Building Block Requiring Orthogonal Aldehyde/Aryl Bromide Reactivity with Electronic Modulation

In drug discovery programs where the dimethylamino group serves as a pharmacophoric element or solubility-enhancing moiety, and the aryl bromide is required for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, 2-bromo-6-(dimethylamino)benzaldehyde offers three distinct reactive centers in a single, low-molecular-weight scaffold (MW 228.09, Fsp3 0.22) [1][2]. The computed LogP of 2.2–2.56 places this building block within the drug-like lipophilicity range, while the TPSA of 20.3 Ų suggests reasonable membrane permeability potential [2]. The ortho-relationship between the aldehyde and dimethylamino group further provides a unique conformational constraint that can be exploited for target binding or for controlling the geometry of downstream condensation products (e.g., imines, hydrazones). This application scenario is supported by the compound's classification as a 'Building Block' by multiple vendors and its presence in chemical supplier catalogs targeting medicinal chemistry customers .

Fluorescent Probe or Chromophore Precursor with Push-Pull Electronic Architecture

The juxtaposition of electron-donating dimethylamino (push) and electron-withdrawing aldehyde (pull) groups on the same benzene ring, combined with a heavy bromine atom capable of spin-orbit coupling enhancement, creates a push-pull chromophoric system with potential fluorescence and phosphorescence applications [1]. The bromine atom serves as both a fluorescence quencher (heavy atom effect) and a synthetic handle for extending conjugation via cross-coupling to introduce additional aromatic or heteroaromatic π-systems. While no photophysical characterization data (λabs, λem, Φ, τ) for this specific compound were located in the peer-reviewed literature, the structural analogy to known dimethylamino-benzaldehyde-based fluorophores and the documented use of bromoarylaldehydes as luminophore precursors support exploratory procurement for photophysical screening [2]. Researchers should be aware that the liquid physical form may facilitate direct incorporation into polymer matrices or sol-gel materials for solid-state photophysical studies.

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